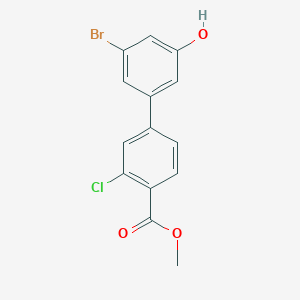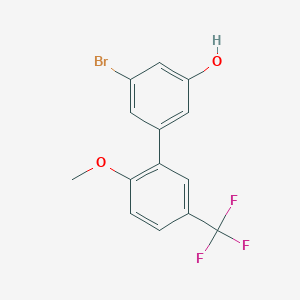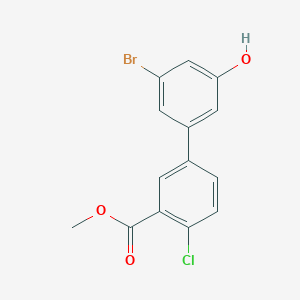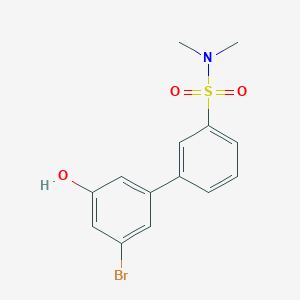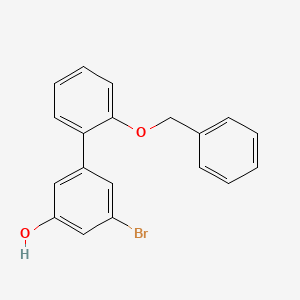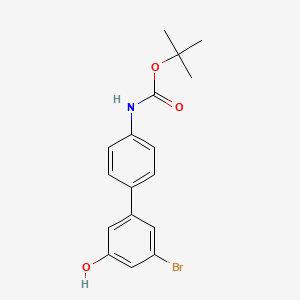
5-(4-BOC-Aminophenyl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is a chemical compound that is used in a variety of scientific research applications. It is a brominated phenol with a 4-BOC-aminophenyl substituent attached to the benzene ring. This compound has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Scientific Research Applications
5-(4-BOC-Aminophenyl)-3-bromophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of several compounds such as 4-bromo-2-chlorophenol, 4-bromo-2-methoxyphenol, and 4-bromo-2-nitrophenol. It has also been used in the synthesis of polymers, as well as in the synthesis of poly(amino acid)s. Additionally, it has been used in the synthesis of polyurethanes and polyureas.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is not well understood. However, it is believed that the 4-BOC-aminophenyl substituent on the benzene ring may play a role in the reaction of the compound with other molecules. It is also believed that the bromine atom on the phenol may act as an electron-withdrawing group, which may affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% are not well understood. However, it has been shown to have some antioxidant activity and has been used in the synthesis of compounds with potential anti-inflammatory and anti-tumor properties. Additionally, it has been used in the synthesis of compounds with potential anti-microbial and anti-viral properties.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable, which makes it suitable for use in laboratory experiments. The main limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to predict the outcome of an experiment.
Future Directions
There are several possible future directions for the use of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95%. One possible direction is the development of new compounds with potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential applications. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
The synthesis of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% can be achieved by a two-step synthesis method. The first step involves the reaction of 4-BOC-aminophenol with bromine in the presence of a base to form the corresponding 4-BOC-aminophenyl bromide. The second step involves the reaction of the 4-BOC-aminophenyl bromide with aqueous sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-bromophenol, 95%.
properties
IUPAC Name |
tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTVOMUFQBDOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

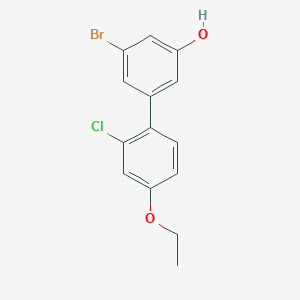
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)

